molecular formula C18H27BrN2 B10885500 1-(4-Bromobenzyl)-4-cycloheptylpiperazine

1-(4-Bromobenzyl)-4-cycloheptylpiperazine

Cat. No.: B10885500
M. Wt: 351.3 g/mol
InChI Key: MIOVUEGDWGUOBJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-cycloheptylpiperazine is a piperazine derivative characterized by a 4-bromobenzyl group at the N1 position and a cycloheptyl group at the N4 position of the piperazine ring. The cycloheptyl substituent, a seven-membered aliphatic ring, contributes significant lipophilicity, which may improve blood-brain barrier penetration compared to smaller or polar substituents .

Properties

Molecular Formula

C18H27BrN2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-cycloheptylpiperazine

InChI

InChI=1S/C18H27BrN2/c19-17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-15H2

InChI Key

MIOVUEGDWGUOBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-cycloheptylpiperazine typically involves the reaction of 4-bromobenzyl chloride with 4-cycloheptylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Bromobenzyl chloride+4-Cycloheptylpiperazine1-(4-Bromobenzyl)-4-cycloheptylpiperazine\text{4-Bromobenzyl chloride} + \text{4-Cycloheptylpiperazine} \rightarrow \text{1-(4-Bromobenzyl)-4-cycloheptylpiperazine} 4-Bromobenzyl chloride+4-Cycloheptylpiperazine→1-(4-Bromobenzyl)-4-cycloheptylpiperazine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-cycloheptylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromobenzyl group or the piperazine ring, leading to different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azido derivatives, thioethers, or ethers.

    Oxidation: N-oxides or other oxidized forms of the compound.

    Reduction: Reduced forms of the bromobenzyl group or the piperazine ring.

Scientific Research Applications

1-(4-Bromobenzyl)-4-cycloheptylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromobenzyl)-4-cycloheptylpiperazine exerts its effects depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent (N1) Substituent (N4) Molecular Weight Key Features Evidence Source
1-(4-Bromobenzyl)-4-cycloheptylpiperazine 4-Bromobenzyl Cycloheptyl ~363.3 (est.) High lipophilicity; para-Br position N/A (hypothetical)
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 2-Bromobenzyl 4-Methylcyclohexyl 441.3 Ortho-Br; increased steric hindrance
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine 4-Bromobenzyl 2-Furylmethyl 349.2 Heteroaromatic substituent; polar
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine 3-Bromobenzyl 2,4,5-Trimethoxybenzyl 491.4 Meta-Br; electron-rich aryl group
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl 4-(Methylsulfanyl)benzyl 377.0 Cl vs. Br; sulfur-containing group
1-(4-Bromophenyl)-4-methylpiperazine 4-Bromophenyl Methyl 255.2 Direct aryl linkage; simpler structure

Key Observations:

Bromine Position: The para-bromine in the main compound (vs. Chlorine substitution (as in ) reduces molecular weight and polarizability compared to bromine, possibly altering pharmacokinetics.

N4 Substituents :

  • Cycloheptyl (main compound) offers greater lipophilicity than 2-furylmethyl (polar, heteroaromatic; ) or methyl (small, simple; ), suggesting improved membrane permeability.
  • Trimethoxybenzyl () introduces electron-donating groups, which may modulate solubility and metabolic pathways.

Synthetic Complexity :

  • Cycloheptyl-containing compounds may require multi-step synthesis compared to derivatives with methyl or aryl groups, which are often accessible via direct alkylation (e.g., using benzyl bromides; ).

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Implications

Compound LogP (Est.) Predicted Solubility Potential Applications Evidence Insights
1-(4-Bromobenzyl)-4-cycloheptylpiperazine ~4.5 Low CNS therapeutics (hypothetical) Analogues in target kinases
1-(4-Fluorobenzyl)piperazine derivatives ~2.8 Moderate Kinase inhibitors reports kinase activity
1-(4-Bromophenyl)-4-methylpiperazine ~3.0 Moderate Research chemicals No direct activity data

Key Findings:

  • Electron-Withdrawing Groups : Bromine and sulfonyl (e.g., ) may decrease basicity of the piperazine nitrogens, altering interactions with biological targets.
  • Therapeutic Potential: Fluorobenzylpiperazines () demonstrate kinase inhibition, suggesting brominated analogues could be explored for similar roles.

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